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Compound of Interest

Compound Name: 1-Phenylcyclopropan-1-ol

Cat. No.: B1366885

An In-depth Technical Guide to 1-
Phenylcyclopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 1-phenylcyclopropanol. It includes a detailed summary of its quantitative data,
experimental protocols for its synthesis, and an exploration of its characteristic reactions. This
document is intended to serve as a valuable resource for researchers and professionals
engaged in organic synthesis and drug development.

Core Physical and Chemical Properties

1-Phenylcyclopropanol, with the chemical formula CsH100, is a fascinating molecule
characterized by the presence of a strained cyclopropane ring bonded to a phenyl group and a
hydroxyl moiety.[1] This unique structural combination imparts distinct physical and chemical
properties that are of significant interest in synthetic chemistry.

Physical Properties

The physical characteristics of 1-phenylcyclopropanol are summarized in the table below. The
boiling point has been experimentally determined, while some other properties are based on
predicted values. A definitive experimental melting point is not consistently reported in the
literature, indicating it may be a low-melting solid or an oil at room temperature.
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Property Value Source
Molecular Formula CoH100 [2]
Molecular Weight 134.18 g/mol [2][3]
CAS Number 29526-96-3 [1]I3]
Boiling Point 93-95 °C (at 30 Torr) N/A
Predicted Density 1.189 £ 0.06 g/cm3 N/A
Predicted pKa 14.49 + 0.20 N/A
Appearance Solid [1]
Solubility

Qualitative assessments indicate that 1-phenylcyclopropanol exhibits greater solubility in

organic solvents compared to water, a characteristic attributed to the hydrophobic phenyl

group.[1] While specific quantitative solubility data is limited, it is expected to be soluble in

common organic solvents such as ethers, tetrahydrofuran (THF), and chlorinated solvents.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of

1-phenylcyclopropanol. While a complete set of spectra is not readily available in all databases,

the expected characteristic signals are outlined below based on the principles of NMR and IR

spectroscopy.

1H NMR Spectroscopy: The proton NMR spectrum of 1-phenylcyclopropanol is expected to

show distinct signals corresponding to the aromatic protons of the phenyl group, the

diastereotopic methylene protons of the cyclopropane ring, and the hydroxyl proton.

e Aromatic Protons (CeHs): Multiple signals in the range of & 7.2-7.5 ppm.

o Cyclopropyl Protons (CHz2): Complex multiplets in the upfield region, typically between & 0.8-

1.5 ppm, due to geminal and cis/trans couplings.
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» Hydroxyl Proton (OH): A broad or sharp singlet, the chemical shift of which is dependent on
concentration and solvent.

13C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and
electronic environment of the carbon atoms.

e Aromatic Carbons: Several signals between 6 125-145 ppm.

e Quaternary Cyclopropyl Carbon (C-OH): A signal in the range of & 50-70 ppm.

o Cyclopropyl Methylene Carbons (CHz): Signals in the upfield region, typically below & 30
ppm.

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the
hydroxyl and phenyl groups, as well as vibrations associated with the cyclopropane ring.

O-H Stretch: A broad band in the region of 3200-3600 cm~1.

C-H Stretch (Aromatic): Signals above 3000 cm~1.

C-H Stretch (Aliphatic/Cyclopropyl): Signals below 3000 cm~1.

C=C Stretch (Aromatic): Bands in the 1450-1600 cm~1 region.

C-O Stretch: A signal in the 1000-1200 cm~1 region.

Experimental Protocols

The synthesis of 1-phenylcyclopropanol is most effectively achieved through the Kulinkovich
reaction, which involves the titanium-catalyzed cyclopropanation of an ester with a Grignard
reagent.

Synthesis of 1-Phenylcyclopropanol via the Kulinkovich
Reaction

This protocol describes the synthesis of 1-phenylcyclopropanol from ethyl benzoate using
ethylmagnesium bromide and a titanium(1V) isopropoxide catalyst.
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Materials:

o Ethyl benzoate

o Ethylmagnesium bromide (solution in THF or diethyl ether)

e Titanium(lV) isopropoxide

e Anhydrous diethyl ether or THF

e Saturated agueous ammonium chloride solution

e Anhydrous magnesium sulfate

o Standard laboratory glassware for inert atmosphere reactions

Procedure:

e To a solution of ethyl benzoate in anhydrous diethyl ether or THF under an inert atmosphere
(e.g., argon or nitrogen), add titanium(IV) isopropoxide.

e Cool the mixture to 0 °C in an ice bath.

o Slowly add a solution of ethylmagnesium bromide dropwise to the cooled mixture. Gas
evolution (ethane) will be observed.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours until the reaction is complete (monitored by TLC).

o Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous
ammonium chloride solution.

o Extract the aqueous layer with diethyl ether.

o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter the drying agent and concentrate the solvent in vacuo.
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» Purify the crude product by column chromatography on silica gel or by vacuum distillation to
afford pure 1-phenylcyclopropanol.

Logical Workflow for Kulinkovich Reaction:
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Caption: Workflow for the synthesis of 1-phenylcyclopropanol.

Chemical Reactions and Mechanisms

1-Phenylcyclopropanol undergoes several characteristic reactions, primarily driven by the strain
of the three-membered ring and the presence of the hydroxyl group.

Acid-Catalyzed Rearrangement

Under acidic conditions, 1-phenylcyclopropanol can undergo a ring-opening rearrangement to
form propiophenone. This transformation is analogous to the pinacol rearrangement and is
driven by the relief of ring strain and the formation of a stable carbocation intermediate.

Mechanism of Acid-Catalyzed Rearrangement:
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Caption: Mechanism of the acid-catalyzed rearrangement.
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Oxidation

The secondary alcohol functionality in 1-phenylcyclopropanol can be oxidized to the
corresponding ketone, 1-phenylcyclopropanone. However, due to the inherent instability of
cyclopropanones, this reaction can be challenging and may lead to subsequent ring-opening
products. Mild oxidizing agents are generally preferred to minimize side reactions.

Ring-Opening Reactions

The strained cyclopropane ring is susceptible to cleavage by various electrophiles and
nucleophiles. For instance, reaction with electrophilic reagents can lead to the formation of 1,3-
difunctionalized propane derivatives. The regioselectivity of these reactions is often influenced
by the electronic nature of the substituents on the phenyl ring.

Conclusion

1-Phenylcyclopropanol is a versatile synthetic intermediate with a rich and interesting chemistry
stemming from its unique structural features. A thorough understanding of its physical and
chemical properties, as detailed in this guide, is essential for its effective utilization in the
synthesis of more complex molecules, including those with potential applications in drug
discovery and materials science. The provided experimental protocol for its synthesis via the
Kulinkovich reaction offers a practical starting point for researchers, while the outlined reaction
mechanisms provide insight into its chemical behavior. Further exploration of its reactivity is
likely to uncover new and valuable synthetic transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical and chemical properties of 1-
phenylcyclopropanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1366885#physical-and-chemical-properties-of-1-
phenylcyclopropanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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